REACTION_SMILES
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[Br:10][c:11]1[c:12]([C:13]#[N:14])[c:15]([NH2:20])[cH:16][c:17]([NH2:19])[n:18]1.[H-:2].[Na+:1].[O:21]1[CH2:22][CH2:23][O:24][CH2:25][CH2:26]1.[OH:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1>>[O:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[c:11]1[c:12]([C:13]#[N:14])[c:15]([NH2:20])[cH:16][c:17]([NH2:19])[n:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1c(N)cc(N)nc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1
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Name
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Type
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product
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Smiles
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N#Cc1c(N)cc(N)nc1Oc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |